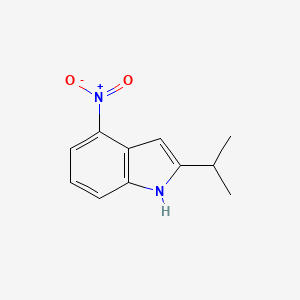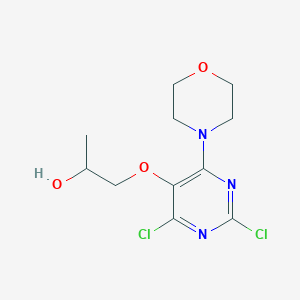
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-ol is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with dichloro and morpholine groups
准备方法
The synthesis of 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-ol typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrimidine ring, followed by the introduction of the dichloro and morpholine substituents. The final step involves the attachment of the propan-2-ol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods are designed to minimize waste and reduce production costs.
化学反应分析
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dichloro groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects.
相似化合物的比较
Similar compounds to 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-ol include other pyrimidine derivatives with different substituents These compounds may have similar or distinct biological activities, depending on their specific structures
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of this compound may lead to new discoveries and innovations in chemistry, biology, medicine, and industry.
属性
分子式 |
C11H15Cl2N3O3 |
|---|---|
分子量 |
308.16 g/mol |
IUPAC 名称 |
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-ol |
InChI |
InChI=1S/C11H15Cl2N3O3/c1-7(17)6-19-8-9(12)14-11(13)15-10(8)16-2-4-18-5-3-16/h7,17H,2-6H2,1H3 |
InChI 键 |
XPMKBDKDJMKWIE-UHFFFAOYSA-N |
规范 SMILES |
CC(COC1=C(N=C(N=C1Cl)Cl)N2CCOCC2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
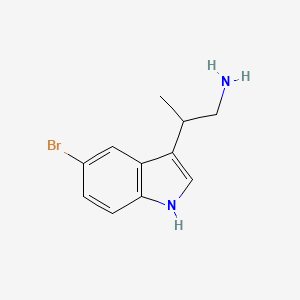
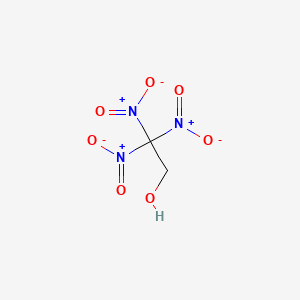
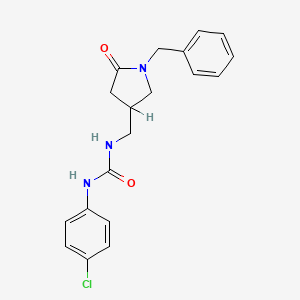
![4H-Thiopyran-4-one, 3,5-bis[(4-chlorophenyl)methylene]tetrahydro-](/img/structure/B8594743.png)
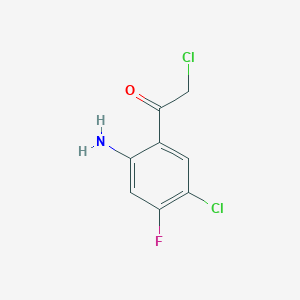
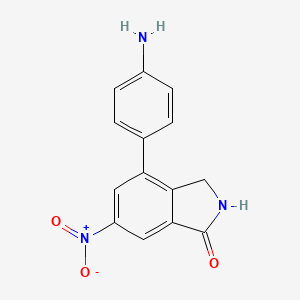
![6-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}hexan-1-OL](/img/structure/B8594769.png)
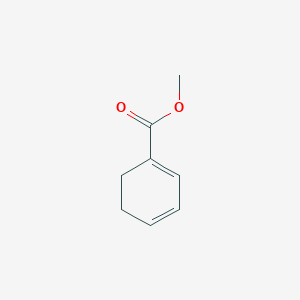
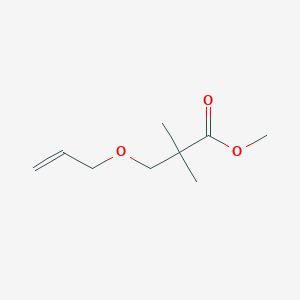
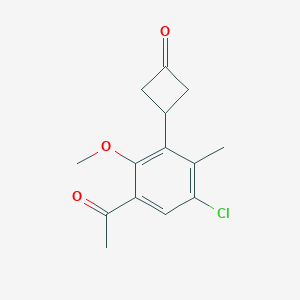

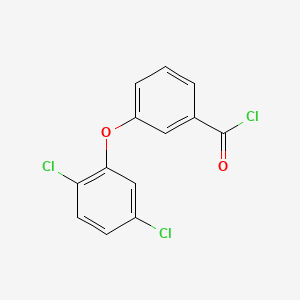
![1H-Indole, 4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-](/img/structure/B8594802.png)
